环庚酮 O-环氧甲基肟

描述

Cycloheptanone is an organic compound with the formula C7H12O . It belongs to the family of cyclic ketones, sharing similar structural and chemical properties with them . Its structure involves a seven-membered carbon ring, with one of these carbon atoms participating in a ketone functional group .

Synthesis Analysis

Cycloheptanone can be synthesized via the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation . Another method involves the ring expansion of cyclohexanone . By acylation of cyclopentanone and cycloheptanone oximes with carboxylic acids anhydrides or chlorides, new esters were obtained of cyclopentanone and cycloheptanone oximes .Molecular Structure Analysis

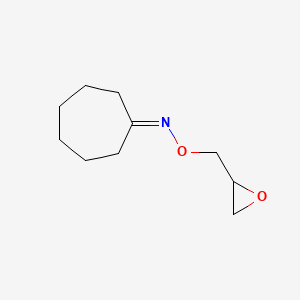

The molecular formula of Cycloheptanone O-oxiranylmethyl-oxime is C10H17NO2 . It has a molecular weight of 183.24748 .Chemical Reactions Analysis

Cycloheptanone, like other ketones, exhibits moderate reactivity. It can undergo a plethora of reactions, including reduction, oxidation, and condensation . An unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate was developed for the first time to access cyclohexanone oxime with 50.7% selectivity (13.6% conversion) .Physical And Chemical Properties Analysis

Cycloheptanone manifests as a clear, colorless liquid at room temperature and is characterized by a mild, sweet, and slightly pungent odor reminiscent of camphor . Its molecular weight is approximately 112.17 g/mol .科学研究应用

合成和催化

环己酮肟及其衍生物是合成重要的工业化学品(例如尼龙-6 的前体 ε-己内酰胺)的关键中间体。研究重点是旨在提高产率、选择性和环境可持续性的创新合成路线和催化体系。例如,使用由钯和金纳米粒子组成的双功能催化剂从硝基苯合成环己酮肟的一锅法展示了 97% 的产率,展示了高效化学工艺的潜力 (Rubio-Marqués 等人,2014 年)。类似地,在温和条件下通过盐酸羟胺和脂环酮之间的反应合成脂环肟(包括环庚酮肟),突出了这些化合物有机合成中的多功能性和适用性 (Bawa & Swairi,2019 年)。

环境和经济效率

对环己酮氨肟化工艺(一种合成环己酮肟的方法)的研究重点是提高能源效率和降低生产成本。这是通过优化反应条件(例如温度和原材料比例)来实现的,以最大化产率并最大程度地减少能耗 (Zhu 等人,2019 年)。此外,使用原位产生的 H2O2 从酮高效催化生产肟的开发提供了一条有希望的途径,消除了运输和储存危险材料的需要,可能带来显着的环境和经济效益 (Lewis 等人,2022 年)。

机理见解和新反应

在钴盐和路易斯酸共催化剂的帮助下,环己酮肟在温和条件下贝克曼重排为内酰胺,例证了反应机理和催化体系的探索,以高效生产有价值的化学产品 (Komeda 等人,2015 年)。此外,肟二阴离子与草酸二乙酯环化形成异恶唑-5-羧酸酯,以及环庚酮意外生成 1,2-恶嗪-6-酮,揭示了肟化合物在合成化学中的复杂行为,并为杂环化合物的生成提供了新途径 (Dang 等人,2006 年)。

作用机制

The Beckmann rearrangement is a reaction discovered in the mid-1880’s by the chemist Ernst Otto Beckmann. The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond . This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .

安全和危害

Like many organic compounds, exposure to cycloheptanone may pose potential health risks. Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Appropriate safety measures should be implemented when handling this compound .

未来方向

属性

IUPAC Name |

N-(oxiran-2-ylmethoxy)cycloheptanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-4-6-9(5-3-1)11-13-8-10-7-12-10/h10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDGSCDDLTCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NOCC2CO2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270512 | |

| Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951625-72-2 | |

| Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanone, O-(2-oxiranylmethyl)oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)

![2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid](/img/structure/B3173900.png)

![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)

![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)

![3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3173915.png)

![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)

![[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173948.png)

![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)

![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)

![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)